molecular formula C4H10ClNO B2374533 2-Azetidinemethanol HCl CAS No. 1314981-29-7

2-Azetidinemethanol HCl

Cat. No.: B2374533
CAS No.: 1314981-29-7
M. Wt: 123.58
InChI Key: NNJFYVAXRAPUES-UHFFFAOYSA-N
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Description

“2-Azetidinemethanol HCl”, also known as “(S)-2-Azetidinemethanol HCl” or “S-AMH”, is a potent drug substance with potential applications in various fields of research and industry. It has the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol .


Synthesis Analysis

The synthesis of azetidines, including “this compound”, has been achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reaction can be triggered under appropriate conditions, allowing for the synthesis of highly functionalized azetidines from readily available precursors .


Molecular Structure Analysis

The molecular structure of “this compound” includes a four-membered azetidine ring, a hydroxymethyl group, and a hydrochloride moiety . The InChI code for the compound is 1S/C4H9NO.ClH/c6-3-4-1-2-5-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 123.58 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 123.0450916 g/mol . The topological polar surface area of the compound is 32.3 Ų .

Scientific Research Applications

Inhibition of Ion Transport in Plants

2-Azetidinemethanol HCl, as a derivative of azetidine-2-carboxylic acid (AZ), has been studied for its effects on ion uptake and release in plants. AZ significantly inhibits the release of ions to the xylem of excised roots in barley and intact plants. This inhibition is not due to reduced influx at the plasmalemma or increased influx to vacuoles, suggesting that AZ affects the process of releasing from symplast to the xylem. These findings indicate its potential application in studying ion transport in plant systems (Pitman et al., 1977).

Synthetic Applications in Chemistry

The compound is used in synthetic chemistry, particularly in the transformation of aziridines to piperidines, a process critical for creating various pharmaceutical compounds. This transformation is achieved through a radical-mediated nitrile translocation, illustrating the compound's role in complex synthetic pathways (Vervisch et al., 2012).

Contributions to Biochemistry

In biochemistry, this compound derivatives are used for investigating protein synthesis and conformation. These derivatives can act as amino acid surrogates, providing insights into protein folding and structure. Their unique properties also make them suitable for peptidomimetic and nucleic acid chemistry applications (Mehra et al., 2017).

Safety and Hazards

When handling “2-Azetidinemethanol HCl”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Azetidines, including “2-Azetidinemethanol HCl”, have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds provides access to unique chemical space and is correlated to improved pharmacokinetic properties and toxicological benefits . Future directions in the field may focus on further exploring the synthesis, reactivity, and application of azetidines .

Properties

IUPAC Name

azetidin-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-3-4-1-2-5-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJFYVAXRAPUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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